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Compound of Interest

Compound Name: Lurtotecan Dihydrochloride

Cat. No.: B1675514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Lurtotecan Dihydrochloride is a semi-synthetic analog of camptothecin, exhibiting potent

antineoplastic activity as a topoisomerase I inhibitor.[1][2] This guide provides an in-depth

analysis of its chemical properties, mechanism of action, and relevant experimental protocols,

designed for professionals in the field of drug development and oncology research.

Chemical and Physical Properties
Lurtotecan Dihydrochloride is characterized by its specific chemical structure and physical

attributes that influence its pharmacological behavior.
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Property Value Citation(s)

IUPAC Name

(18S)-18-ethyl-18-hydroxy-2-

[(4-methylpiperazin-1-

yl)methyl]-6,9,20-trioxa-13,24-

diazahexacyclo[12.11.0.0³,¹².0⁵

,¹⁰.0¹⁵,²⁴.0¹⁷,²²]pentacosa-

1,3,5(10),11,13,15,17(22)-

heptaene-19,23-dione

[3]

Synonyms OSI-211, NX-211, GI147211 [1]

CAS Number
155773-58-3 (for the

dihydrochloride salt)
[1]

Molecular Formula C₂₈H₃₂Cl₂N₄O₆ [1][4]

Molecular Weight 591.49 g/mol [1][4]

Elemental Analysis
C, 56.86%; H, 5.45%; Cl,

11.99%; N, 9.47%; O, 16.23%
[1]

Solubility

Water-soluble (5.8 mg/mL). In

DMSO, soluble at 4.33 mg/mL

(with ultrasonic assistance).

[2][5]

Storage Conditions

Stock solutions should be

stored at -80°C for up to 6

months or at -20°C for up to 1

month.[2] It is recommended to

keep it in sealed storage, away

from moisture and light.[2]

[2]

Mechanism of Action
Lurtotecan's primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme

in DNA replication and transcription.[6]

Lurtotecan selectively stabilizes the covalent complex formed between topoisomerase I and

DNA.[3][6] This action inhibits the religation step of the enzyme's function, leading to the
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accumulation of single-strand DNA breaks.[1] The collision of the DNA replication fork with

these cleaved strands results in the generation of irreversible double-strand DNA breaks.[6]

This extensive DNA damage ultimately triggers apoptosis, or programmed cell death, in cancer

cells.[1][6]

Beyond its impact on DNA replication, Lurtotecan has also been shown to inhibit RNA

synthesis and interfere with the multi-ubiquitination and degradation of topoisomerase I.[3][6]
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Caption: Mechanism of Lurtotecan-induced apoptosis.

Experimental Protocols
In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines the methodology for assessing the antitumor activity of Lurtotecan in

preclinical animal models.[5]

Animal Models: Mice with established human tumor xenografts, such as HT-29 and SW48

colon tumors.[5]

Treatment Regimen: Lurtotecan is administered intravenously at varying doses (e.g., 9 and

12 mg/kg) twice a week for a duration of five weeks.[5]

Efficacy Evaluation: Tumor volume is measured before and after the treatment period. The

efficacy is expressed as a T/B ratio (tumor volume after treatment / tumor volume before
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treatment). A T/B ratio of less than 1 indicates tumor regression and is considered a

successful outcome.[5]

Toxicity Monitoring: Animal body weight is monitored throughout the study as an indicator of

systemic toxicity.[5]
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Caption: Workflow for in vivo xenograft studies.

Clinical Pharmacokinetic Studies
This protocol details the methodology for evaluating the pharmacokinetic profile of Lurtotecan

in human subjects.[7][8]

Study Population: Cancer patients enrolled in Phase I or II clinical trials.[7][8]

Drug Administration: Lurtotecan, often in its liposomal formulation (NX 211), is administered

as a 30-minute intravenous infusion.[8] Dose levels are escalated in different patient cohorts.

[8]

Sample Collection: Serial blood (plasma and whole blood) and urine samples are collected

at specified time points for up to 96 hours post-infusion.[8]

Bioanalytical Method: Lurtotecan concentrations in the collected samples are quantified

using High-Performance Liquid Chromatography (HPLC).[8]

Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration

(Cmax), area under the curve (AUC), clearance (Cl), mean residence time (MRT), and half-

life are calculated to characterize the drug's absorption, distribution, metabolism, and

excretion.[7]

Phase II Clinical Trial Protocol for Head and Neck
Cancer
This protocol provides an example of a Phase II clinical trial design for evaluating Lurtotecan's

efficacy and safety.[9]

Patient Population: Patients with metastatic or locally recurrent squamous cell carcinoma of

the head and neck who are ineligible for curative surgery or radiotherapy.[9][10]

Study Design: A multicenter study where patients may be stratified based on whether their

target lesions are within a previously irradiated field.

Treatment Schedule: Liposomal Lurtotecan (OSI-211) is administered intravenously over 30

minutes on days 1 and 8 of a 21-day cycle.[9] A common dose is 2.4 mg/m²/day.[9]
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Treatment continues in the absence of disease progression or unacceptable toxicity.

Efficacy Endpoints: The primary endpoint is the objective response rate. Secondary

endpoints include the duration of response, time to progression, and overall survival.

Safety and Toxicity Assessment: Patients are monitored for adverse events, with a particular

focus on hematological toxicities like neutropenia and thrombocytopenia.[8][9]
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Pharmacokinetic Properties (Free Drug) Pharmacokinetic Properties (Liposomal)

Lurtotecan (Free Drug)

Shorter Plasma Half-Life Lower AUC Wider Distribution

NX 211 (Liposomal Lurtotecan)

Increased Plasma Half-Life Significantly Higher AUC Restricted Distribution Enhanced Tumor Accumulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medkoo.com [medkoo.com]

2. medchemexpress.com [medchemexpress.com]

3. Lurtotecan | C28H30N4O6 | CID 60956 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. GSRS [gsrs.ncats.nih.gov]

5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC
[pmc.ncbi.nlm.nih.gov]

6. Facebook [cancer.gov]

7. aacrjournals.org [aacrjournals.org]

8. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion
predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-
regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug
Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

10. ClinConnect | Liposomal Lurtotecan in Treating Patients With [clinconnect.io]

To cite this document: BenchChem. [Lurtotecan Dihydrochloride: A Comprehensive Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1675514?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675514?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/30318
https://www.medchemexpress.com/lurtotecan.html
https://pubchem.ncbi.nlm.nih.gov/compound/60956
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S31P37BX03
https://pmc.ncbi.nlm.nih.gov/articles/PMC3733266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3733266/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/lurtotecan
https://aacrjournals.org/clincancerres/article/6/7/2903/288319/Antitumor-Efficacy-Pharmacokinetics-and
https://pubmed.ncbi.nlm.nih.gov/11870164/
https://pubmed.ncbi.nlm.nih.gov/11870164/
https://pubmed.ncbi.nlm.nih.gov/15571957/
https://pubmed.ncbi.nlm.nih.gov/15571957/
https://pubmed.ncbi.nlm.nih.gov/15571957/
https://clinconnect.io/trials/NCT00022594
https://www.benchchem.com/product/b1675514#lurtotecan-dihydrochloride-chemical-properties
https://www.benchchem.com/product/b1675514#lurtotecan-dihydrochloride-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1675514#lurtotecan-dihydrochloride-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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